1,3,7-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mangiferin can be synthesized through various chemical routes. One common method involves the glycosylation of 1,3,7-trihydroxyxanthone with glucose derivatives under acidic conditions. The reaction typically requires a catalyst such as trifluoroacetic acid and is conducted at elevated temperatures to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of mangiferin often involves extraction from natural sources, such as mango leaves and bark. The extraction process includes solvent extraction, followed by purification steps like crystallization and chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Mangiferin undergoes various chemical reactions, including:
Oxidation: Mangiferin can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert mangiferin into its reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the mangiferin molecule, potentially enhancing its bioactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted mangiferin compounds, each with distinct pharmacological properties .
Scientific Research Applications
Mangiferin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic structures and their reactivity.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Explored for its potential therapeutic effects in treating diabetes, cancer, and cardiovascular diseases.
Mechanism of Action
Mangiferin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Antidiabetic Action: Enhances insulin sensitivity and modulates glucose metabolism by activating AMPK pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,6,7-Tetrahydroxyxanthone: Shares a similar xanthone core but lacks the glycosylated moiety.
1,3,5-Trihydroxyxanthone: Another xanthone derivative with different hydroxylation patterns.
Uniqueness
Mangiferin’s unique structure, with its glycosylated xanthone core, contributes to its enhanced solubility and bioavailability compared to other xanthone derivatives. This structural uniqueness underlies its diverse pharmacological activities and makes it a valuable compound for various scientific and medical applications .
Properties
IUPAC Name |
1,3,7-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O10/c20-5-11-15(25)16(26)17(27)19(29-11)13-9(23)4-8(22)12-14(24)7-3-6(21)1-2-10(7)28-18(12)13/h1-4,11,15-17,19-23,25-27H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZGXATTXYZBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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